molecular formula C10H11FO2 B1390450 3-(2-Fluoro-5-methylphenyl)propionic acid CAS No. 881189-60-2

3-(2-Fluoro-5-methylphenyl)propionic acid

Cat. No. B1390450
M. Wt: 182.19 g/mol
InChI Key: RCVAROWDHLHAAC-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-5-methylphenyl)propionic acid” is a chemical compound with the CAS Number: 881189-60-2 . It has a molecular weight of 182.19 and is a solid at ambient temperature . The IUPAC name for this compound is 3-(2-fluoro-5-methylphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “3-(2-Fluoro-5-methylphenyl)propionic acid” is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(2-Fluoro-5-methylphenyl)propionic acid” is a solid at ambient temperature . It has a molecular weight of 182.19 .

Scientific Research Applications

Use as a Building Block in Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-(2-Fluoro-5-methylphenyl)propionic acid” is used as a building block in chemical synthesis . It is a carboxylic acid building block .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in reactions to construct more complex molecules .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a desired complex molecule using “3-(2-Fluoro-5-methylphenyl)propionic acid” as one of the components .

Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids

  • Scientific Field : Medicinal Chemistry
  • Application Summary : “3-(2-Fluoro-5-methylphenyl)propionic acid” has been used in the enantioselective synthesis of benzyloxymethyl phenyl propionic acids . These compounds are used as chiral building blocks in the pharmaceutical industry .
  • Methods of Application : The synthesis involves a TiCl4 mediated alkylation of the corresponding (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4-dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary .
  • Results or Outcomes : The stereochemistry of the alkylation reaction was confirmed by an X-ray crystal structure of (4R)-4-benzyl-3-[(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone .

Safety And Hazards

The safety data sheet for a similar compound, “3-(3-Fluoro-5-methylphenyl)propionic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVAROWDHLHAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-5-methylphenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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